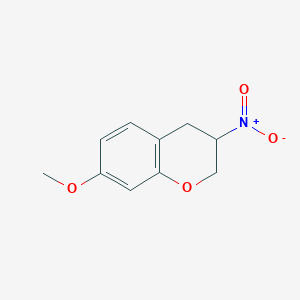![molecular formula C12H9F3O2 B14257385 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- CAS No. 292836-59-0](/img/structure/B14257385.png)
4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-: is a chemical compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hetero-Diels-Alder Reaction: One common method for synthesizing 2,3-dihydro-4H-pyran-4-ones involves the hetero-Diels-Alder reaction. This reaction typically uses Danishefsky’s diene and aldehydes in the presence of a BINOLate-zinc complex catalyst.
Intramolecular Rearrangement: Another method involves the p-TsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if present.
Reduction: Reduction reactions can target the ketone group in the pyranone ring.
Substitution: The trifluoromethyl group on the phenyl ring can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products:
Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions can produce various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in enantioselective synthesis.
Biology:
Antioxidant Properties: Derivatives of 2,3-dihydro-4H-pyran-4-one have been studied for their antioxidant properties, which are useful in scavenging free radicals.
Medicine:
Drug Development: The unique chemical structure of the compound makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- is not well-documented. similar compounds exert their effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound is known for its antioxidant properties and is formed in the Maillard reaction.
3,4-Dihydro-2H-pyran: This compound is used as a reactant in various organic synthesis reactions.
Uniqueness: The presence of the trifluoromethyl group in 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- imparts unique chemical properties, such as increased lipophilicity and stability, which are not present in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
292836-59-0 |
|---|---|
Molekularformel |
C12H9F3O2 |
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
(2S)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)9-3-1-8(2-4-9)11-7-10(16)5-6-17-11/h1-6,11H,7H2/t11-/m0/s1 |
InChI-Schlüssel |
PZEQVCWAKCLYFI-NSHDSACASA-N |
Isomerische SMILES |
C1[C@H](OC=CC1=O)C2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
C1C(OC=CC1=O)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
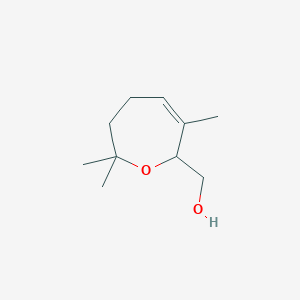
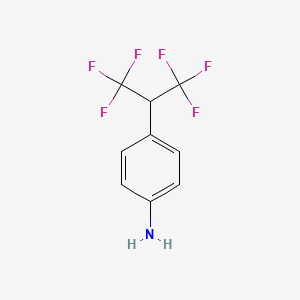
![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
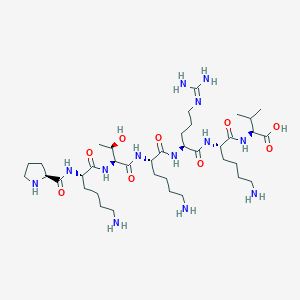
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
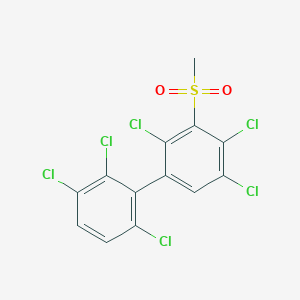
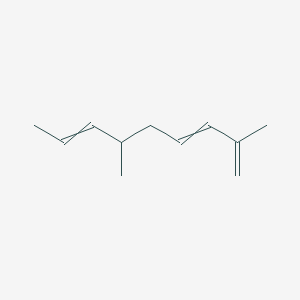
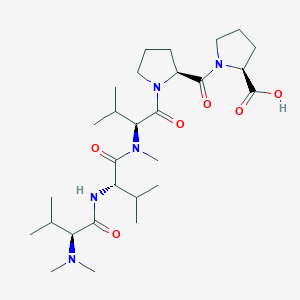

![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)

